DL-Alanine

Overview

Description

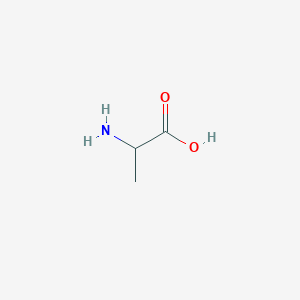

DL-Alanine, also known as DL-2-aminopropanoic acid, is a racemic mixture of D-alanine and L-alanine. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has a molecular formula of C3H7NO2 and a molecular weight of 89.09 g/mol . This compound is widely used in various industries, including pharmaceuticals, food, and plastics, due to its versatile properties .

Mechanism of Action

Target of Action

DL-Alanine, a racemic mixture of D- and L-alanine, primarily targets enzymes such as alanine transaminase and D-alanyl-D-alanine carboxypeptidase . These enzymes play crucial roles in various biochemical reactions, including the transamination of pyruvate and the hydrolysis of D-alanyl-D-alanine, a dipeptide involved in bacterial cell wall synthesis .

Mode of Action

this compound interacts with its target enzymes by serving as a substrate. For instance, in the presence of alanine transaminase, this compound is converted into pyruvate, a key intermediate in several metabolic pathways . Similarly, D-alanyl-D-alanine carboxypeptidase acts on this compound to produce D-alanine, which is essential for bacterial cell wall synthesis .

Biochemical Pathways

this compound is involved in several biochemical pathways. It is derived from intermediates of central metabolism, primarily the citric acid cycle, in one or two steps . This compound can be synthesized from pyruvate and branched-chain amino acids such as valine, leucine, and isoleucine . It is also produced by the transamination of pyruvate by alanine transaminase .

Pharmacokinetics

It is known that this compound can be incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The action of this compound results in the production of various metabolites, including pyruvate and D-alanine, which are essential for numerous metabolic processes . For instance, pyruvate serves as a key intermediate in the citric acid cycle, while D-alanine is crucial for bacterial cell wall synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is used in mixed ligand (chelate) studies with transition metals such as copper (II), zinc (II), and cadmium (II), indicating that the presence of these metals can affect the action of this compound . Furthermore, safety data sheets suggest that this compound should be kept away from drains, surface, and ground water, implying that its stability and efficacy could be affected by its storage conditions .

Biochemical Analysis

Biochemical Properties

DL-Alanine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase . These interactions play a vital role in the metabolism of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It serves as an important energy source for muscles and the central nervous system, strengthens the immune system, helps the metabolism of sugar and organic acids, and shows cholesterol-lowering effects in animals .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, in the chemical mechanical polishing (CMP) process of the reactive Through Silicon Via (TSV) copper film, this compound interacts with copper ions to form stable water-soluble Cu-alanine complexes, which hasten the chemical dissolution of the copper surface during the CMP process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the CMP process, the interaction of this compound with copper ions leads to the formation of Cu-alanine complexes, which can influence the rate of chemical dissolution of the copper surface .

Metabolic Pathways

This compound is involved in various metabolic pathways. It participates in the metabolism of tryptophan and vitamin B6 . It is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including chemical synthesis, microbial fermentation, and biocatalytic processes. One common chemical synthesis method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis . Another method involves the asymmetric degradation of this compound using immobilized cells of Bacillus subtilis .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. For example, recombinant Escherichia coli strains expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase genes can be used to produce this compound efficiently . Optimized conditions, such as pH, temperature, and substrate concentrations, are crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: DL-Alanine undergoes various chemical reactions, including racemization, oxidation, and complexation. Racemization involves the interconversion of D-alanine and L-alanine, catalyzed by alanine racemase . Oxidation reactions can occur in the presence of oxidizing agents, leading to the formation of pyruvate and ammonia .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium pyruvate, ammonium chloride, and glucose . Reaction conditions such as pH, temperature, and agitation speed are critical for achieving desired outcomes.

Major Products: The major products formed from the reactions of this compound include pyruvate, ammonia, and alanine complexes with metals such as copper .

Scientific Research Applications

DL-Alanine has diverse applications in scientific research. In chemistry, it is used as a model reagent for developing amino acid racemic resolution techniques . In biology, this compound is utilized in studies of protein metabolism and enzyme activity . In medicine, it is used in the formulation of novel β-lactam antibiotics . Additionally, this compound is employed in the food industry as an artificial sweetener and flavor enhancer .

Comparison with Similar Compounds

DL-Alanine is unique due to its racemic nature, which allows it to participate in both D- and L-specific biochemical pathways. Similar compounds include L-alanine, D-alanine, and other amino acids such as glycine and serine . Compared to these compounds, this compound offers a broader range of applications due to its dual enantiomeric forms.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse preparation methods, and wide range of applications make it a valuable asset in research and industry.

Biological Activity

DL-Alanine, a non-essential amino acid, plays a crucial role in various biological processes. It exists in two enantiomeric forms: D-alanine and L-alanine. Both forms are vital in protein synthesis, metabolic pathways, and various physiological functions. This article explores the biological activity of this compound, focusing on its biosynthesis, metabolic roles, and applications in medicine and biotechnology.

Biosynthesis of this compound

This compound can be synthesized through several methods, including microbial fermentation and chemical processes. Recent studies highlight the efficiency of recombinant Escherichia coli in producing this compound through engineered metabolic pathways. For instance, a study demonstrated that the maximum concentrations of D-alanine (6.48 g/L) and L-alanine (7.05 g/L) were achieved using a biobrick approach with optimized conditions such as temperature and agitation speed .

Table 1: Biosynthesis Yield of this compound

| Method | Maximum Yield (g/L) | Organism | Reference |

|---|---|---|---|

| Recombinant E. coli | 6.48 (D), 7.05 (L) | E. coli BL21(DE3) | |

| Microbial Fermentation | 88 | Various microorganisms | |

| Engineered C. glutamicum | 98 | C. glutamicum |

Metabolic Role

This compound is integral to protein synthesis and acts as a precursor for several biomolecules. It is involved in transamination reactions where it can be synthesized from pyruvate and glutamate . Additionally, it plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Biological Functions

- Protein Synthesis : As an amino acid, this compound is incorporated into proteins, contributing to their structure and function.

- Energy Metabolism : It participates in gluconeogenesis and can be converted into glucose during fasting or intense exercise.

- Neurotransmitter Function : Alanine acts as a neurotransmitter in the central nervous system, influencing excitatory signals.

Therapeutic Applications

This compound has been studied for its potential therapeutic effects:

- Antibacterial Activity : D-cycloserine, an antibiotic derived from D-alanine metabolism, inhibits bacterial growth by interfering with cell wall synthesis .

- Nutritional Supplement : It is used in dietary supplements to enhance athletic performance and recovery due to its role in energy metabolism.

Case Studies

Recent research has highlighted the importance of this compound in various health contexts:

- A study investigated the effects of this compound supplementation on exercise performance, finding improved endurance and reduced muscle fatigue among athletes .

- Another clinical trial examined its role in managing symptoms of hepatic encephalopathy, showing that alanine supplementation can improve cognitive function in patients with liver disease .

Properties

Key on ui mechanism of action |

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. |

|---|---|

CAS No. |

302-72-7 |

Molecular Formula |

C19H14O12 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1 |

InChI Key |

KNURQRIPZJJYQO-FYZLSVPNSA-N |

SMILES |

CC(C(=O)O)N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

boiling_point |

250 °C (sublimes) |

Color/Form |

Orthorhombic crystals from water White crystalline powde |

density |

1.432 g/cu cm at 22 °C |

melting_point |

292 °C |

Key on ui other cas no. |

338-69-2 56-41-7 302-72-7 |

physical_description |

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS] Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White crystalline powder; odourless |

Related CAS |

25281-63-4 |

solubility |

Solublein water Slightly soluble (in ethanol) |

Synonyms |

DL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4 |

vapor_pressure |

0.00000011 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of DL-alanine?

A1: this compound, also known as 2-aminopropanoic acid, has the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol. It exists as a racemic mixture of D-alanine and L-alanine, which are mirror images of each other (enantiomers).

Q2: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic methods are employed to characterize this compound. * FTIR Spectroscopy: Identifies functional groups and provides insights into molecular vibrations and interactions. Studies using FTIR have characterized the structure of this compound alkyl amides [], investigated the interaction of this compound with salts [], and analyzed the structure of this compound complexes []. * Raman Spectroscopy: Provides complementary information to FTIR, particularly on vibrational modes. It has been used to study pressure-induced changes in this compound [] and to analyze the intermolecular potential of deuterated this compound crystals [].* NMR Spectroscopy: Offers detailed information about the structure, dynamics, and interactions of molecules. 1H and 13C NMR were used to analyze new this compound-based Schiff bases [].* UV-Vis Spectroscopy: Useful for studying electronic transitions and characterizing compounds with chromophores. It was used to analyze the optical properties of this compound doped KDP crystals [].

Q3: What are the key physical properties of this compound?

A3: this compound appears as a white crystalline powder and is soluble in water. It is a non-essential amino acid, meaning the human body can synthesize it.

Q4: What is significant about the crystallization of this compound?

A: this compound crystallizes as a racemic compound, forming crystals that contain equal amounts of D- and L-alanine molecules. Research has shown that electrolytes can significantly enhance the nucleation of this compound in aqueous solutions, suggesting that they assist in the formation of head-to-tail chains of this compound molecules, which act as precursors for crystal growth [].

Q5: What are some known applications of this compound?

A: this compound finds diverse applications in various fields: * Food Industry: this compound is used as a flavor enhancer due to its ability to impart a sweet taste []. * Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and is also used in some dietary supplements.* Chemical Research: this compound is utilized as a building block for synthesizing peptides and other complex molecules. Studies have explored its use in the creation of poly(this compound) based branched polypeptides [].

Q6: How is this compound used in the context of dosimetry?

A: this compound is employed as a radiation dosimeter due to the formation of stable free radicals upon irradiation [, , ]. The concentration of these radicals, measurable by electron spin resonance (ESR) spectroscopy, is proportional to the absorbed dose of radiation. This property makes this compound suitable for applications requiring accurate measurement of radiation doses, such as in medical radiation therapy and industrial irradiation processes.

Q7: How does this compound interact with biological systems?

A:

Amino Acid Metabolism: As an amino acid, this compound participates in various metabolic pathways. Studies have investigated its role in transamination reactions in both normal and neoplastic cells []. * Bacterial Growth: Research has focused on the role of this compound in bacterial growth and metabolism. For instance, this compound is crucial for the germination of Bacillus cereus spores [], highlighting its importance in bacterial life cycles.* Gustatory Stimulation:* Studies on rats have shown that this compound acts as a gustatory stimulus, eliciting neural activity in the chorda tympani nerve []. This finding suggests that this compound contributes to the perception of taste.

Q8: What are some potential future directions for this compound research?

A:

Biomedical Applications: Exploring the potential of this compound and its derivatives in drug delivery systems or as therapeutic agents.* Material Science: Investigating the use of this compound in the development of new materials with tailored properties, particularly in the areas of piezoelectrics [] and biosensors.* Environmental Science:* Examining the environmental fate and potential impact of this compound, especially in the context of its increasing use in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.